VJ115

Description

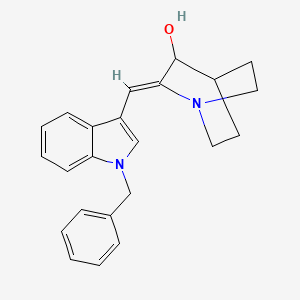

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H24N2O |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14- |

Clé InChI |

QSSJQRUIQVSAQK-HMAPJEAMSA-N |

SMILES |

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

SMILES isomérique |

C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

SMILES canonique |

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

VJ115, VJ 115, VJ-115 |

Origine du produit |

United States |

Foundational & Exploratory

VJ115: A Technical Deep Dive into its Anti-Angiogenic Mechanism in Endothelial Cells

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VJ115, a novel anti-angiogenic compound, within endothelial cells. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, angiogenesis, and vascular biology. Herein, we detail the core signaling pathways affected by this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate further research and validation.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the inhibition of Ecto-NOX disulfide-thiol exchanger 1 (ENOX1), a cell surface NADH oxidase.[1] This inhibition leads to a cascade of intracellular events culminating in the disruption of endothelial cell morphogenesis and tubule formation, key processes in the formation of new blood vessels.

The central mechanism can be summarized in the following key steps:

-

Inhibition of ENOX1: this compound directly targets and inhibits the NADH oxidase activity of ENOX1.[1]

-

Increased Intracellular NADH: The inhibition of ENOX1, an NADH oxidase, results in a measurable increase in intracellular concentrations of reduced nicotinamide adenine dinucleotide (NADH).[1]

-

Alteration of Cytoskeletal Proteins: The elevated NADH levels are associated with a significant downregulation in the expression of key proteins involved in cytoskeletal dynamics and cellular architecture, namely stathmin and lamin A/C.[1]

-

Inhibition of Endothelial Cell Tubule Formation: The disruption of the cytoskeleton, through the suppression of stathmin and lamin A/C, impairs the ability of endothelial cells to form the intricate tubular networks characteristic of angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human umbilical vein endothelial cells (HUVECs).

| Parameter | Value | Cell Line | Reference |

| This compound Concentration | 50 µM | HUVEC | [1] |

| Effect | Fold Change | p-value | Reference |

| NADH Fluorescence | ~1.5 fold increase | < 0.05 | [1] |

| Stathmin mRNA Expression | ~0.5 fold decrease | < 0.05 | [1] |

| Lamin A/C mRNA Expression | ~0.6 fold decrease | < 0.05 | [1] |

| Stathmin Protein Expression | Suppressed | N/A | [1] |

| Lamin A/C Protein Expression | Suppressed | N/A | [1] |

Table 1: Quantitative Effects of this compound on HUVECs.

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below.

Caption: this compound signaling pathway in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HUVEC Culture and this compound Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 50 µM this compound in culture medium for the indicated times. Control cells were treated with an equivalent volume of DMSO.

Proteomics Analysis (2D-DIGE)

This protocol outlines the two-dimensional difference gel electrophoresis (2D-DIGE) approach used to identify protein expression changes following this compound treatment.

Caption: Experimental workflow for proteomics analysis.

-

Protein Labeling: Proteins from control and this compound-treated cells were minimally labeled with Cy3 and Cy5 fluorescent dyes, respectively. A pooled internal standard, containing equal amounts of all samples, was labeled with Cy2.

-

First Dimension (Isoelectric Focusing): Labeled proteins were separated based on their isoelectric point (pI) on an IPG strip.

-

Second Dimension (SDS-PAGE): Proteins were then separated by molecular weight on a large-format polyacrylamide gel.

-

Image Acquisition and Analysis: Gels were scanned using a fluorescence scanner to detect the CyDye signals. Image analysis software was used to quantify protein spot abundance and identify statistically significant changes between the control and treated samples.

-

Protein Identification: Protein spots of interest were excised from the gel, digested with trypsin, and identified by mass spectrometry.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA was extracted from HUVECs using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Real-time PCR was performed using gene-specific primers for ENOX1, STMN1 (stathmin), LMNA (lamin A/C), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method.

Western Blotting

-

Protein Extraction and Quantification: Whole-cell lysates were prepared from HUVECs, and protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against ENOX1, stathmin, lamin A/C, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Caption: Workflow for the endothelial cell tube formation assay.

-

Plate Coating: A 96-well plate was coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells in EGM-2 medium.

-

Treatment: Cells were treated with 50 µM this compound or DMSO.

-

Incubation: The plate was incubated for 6-18 hours to allow for tube formation.

-

Imaging and Quantification: The formation of capillary-like structures was observed and photographed using an inverted microscope. The extent of tube formation was quantified by measuring parameters such as total tube length, number of branch points, and number of enclosed loops.

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the inhibition of ENOX1 in endothelial cells. The subsequent increase in cellular NADH and downregulation of key cytoskeletal proteins, stathmin and lamin A/C, effectively disrupts the process of tube formation. The detailed data and protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and its downstream signaling pathways.

References

VJ115: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the molecular target and mechanism of action of VJ115, a novel small molecule inhibitor with significant potential in anti-angiogenic and cancer therapies. This document synthesizes the current understanding of this compound, presenting key experimental findings, quantitative data, and the underlying signaling pathways.

Executive Summary

This compound is a potent and selective inhibitor of Ecto-NOX Disulfide-Thiol Exchanger 1 (ENOX1) , a cell surface NADH oxidase.[1][2][3][4] By targeting ENOX1, this compound disrupts cellular redox balance, leading to an increase in the intracellular NADH/NAD+ ratio. This primary effect triggers a cascade of downstream events, ultimately inhibiting angiogenesis and sensitizing tumor vasculature to radiation.[2][5][6] The inhibitory action of this compound on ENOX1 has been shown to impact the expression of proteins crucial for cytoskeletal reorganization, providing a mechanistic link between cellular energy status and the physical processes of blood vessel formation.[1][2]

Molecular Target: ENOX1

The primary molecular target of this compound is the enzyme ENOX1.[1][4] ENOX1 is a member of the ecto-NOX family of proteins, characterized by their location on the outer leaflet of the plasma membrane and their ability to oxidize NADH. The enzyme plays a critical role in regulating the cellular redox state and is implicated in various cellular processes, including cell growth, proliferation, and angiogenesis.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the NADH oxidase activity of ENOX1. This inhibition leads to an accumulation of intracellular NADH, altering the cellular redox environment.[2][6] The consequences of this primary action are multifaceted and include:

-

Inhibition of Angiogenesis: this compound has been demonstrated to inhibit endothelial cell tubule formation, a critical step in the formation of new blood vessels.[1][2][6] This anti-angiogenic effect is a direct consequence of ENOX1 inhibition.

-

Cytoskeletal Reorganization: Proteomic studies have revealed that this compound treatment alters the expression of key proteins involved in cytoskeletal dynamics, such as stathmin and lamin A/C.[1][2] This suggests that ENOX1 activity is linked to the structural integrity and motility of endothelial cells.

-

Radiosensitization of Tumor Vasculature: this compound has been shown to enhance the efficacy of radiation therapy by sensitizing the tumor microvasculature.[2][5][6] This effect is associated with increased apoptosis in irradiated endothelial cells.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ENOX1 Inhibition) | 10 µM | in vitro enzyme assay | [2][3][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its anti-angiogenic effects.

Caption: this compound inhibits ENOX1, leading to increased intracellular NADH and altered cytoskeletal protein expression, ultimately inhibiting angiogenesis.

Caption: A typical workflow to assess the anti-angiogenic effects of this compound using an in vitro tube formation assay.

Key Experimental Protocols

While specific, detailed protocols are found within the supplementary materials of the primary research articles, this section outlines the general methodologies used to characterize this compound.

ENOX1 Inhibition Assay

The inhibitory activity of this compound on ENOX1 is typically determined using a cell-free enzymatic assay. This involves incubating purified or recombinant ENOX1 with its substrate, NADH, in the presence of varying concentrations of this compound. The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. The IC50 value is then calculated from the dose-response curve.

Cell-Based Assays

-

Endothelial Cell Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix, such as Matrigel. The cells are then treated with this compound or a vehicle control. After a suitable incubation period, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring parameters like total tube length and the number of branch points.

-

Western Blotting: To assess the impact of this compound on protein expression, cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as stathmin, lamin A/C, and markers of apoptosis (e.g., cleaved caspase-3).

-

Quantitative Real-Time PCR (qRT-PCR): To determine if changes in protein expression are due to transcriptional regulation, RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the genes of interest to quantify their mRNA levels.

In Vivo Studies

-

Tumor Xenograft Models: To evaluate the in vivo efficacy of this compound, human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, radiation, or a combination of both. Tumor growth is monitored over time, and at the end of the study, tumors are excised for histological and immunohistochemical analysis of microvessel density and apoptosis.

Conclusion

This compound represents a promising therapeutic agent with a well-defined molecular target, ENOX1. Its mechanism of action, involving the disruption of cellular redox homeostasis and subsequent inhibition of angiogenesis, provides a strong rationale for its continued development as an anti-cancer and anti-angiogenic therapy. The ability of this compound to radiosensitize tumor vasculature further enhances its therapeutic potential. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in a broader range of cancer models.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. This compound|ENOX1 Inhibitor [benchchem.com]

- 3. Other Targets (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | ENOX1 inhibitor | Probechem Biochemicals [probechem.com]

VJ115: A Technical Guide to its Effects on NADH Levels and Cellular Processes in Cancer-Associated Vasculature

For Researchers, Scientists, and Drug Development Professionals

Abstract

VJ115 is a novel small molecule inhibitor of the ecto-nicotinamide adenine dinucleotide (NADH) oxidase 1 (ENOX1), a key enzyme in the regulation of cellular NADH levels. By inhibiting ENOX1, this compound leads to an increase in intracellular NADH, impacting critical cellular processes implicated in cancer progression, particularly angiogenesis. This technical guide provides a comprehensive overview of the known effects of this compound, focusing on its impact on NADH levels and the subsequent downstream signaling pathways. The information presented herein is primarily derived from studies on human umbilical vein endothelial cells (HUVECs), a crucial model for investigating tumor angiogenesis. While direct quantitative data on cancer cells is limited in the current literature, the findings in endothelial cells offer significant insights into the potential anti-cancer mechanisms of this compound.

Core Mechanism of Action: ENOX1 Inhibition and NADH Elevation

This compound functions as a potent inhibitor of ENOX1, an enzyme located on the cell surface that oxidizes NADH to NAD+. This inhibition directly results in the accumulation of intracellular NADH.

Quantitative Effects on NADH Levels

Experimental data has demonstrated a significant increase in intracellular NADH levels following treatment with this compound. A key study on HUVECs provides the following quantitative insight:

| Cell Line | Compound | Concentration | Treatment Time | Change in NADH Levels | Reference |

| HUVEC | This compound | 50 µM | 6 hours | 1.63-fold increase in NADH fluorescence | [1] |

Note: Further dose-response and time-course studies in various cancer cell lines are needed to fully elucidate the dynamics of this compound-induced NADH modulation.

Downstream Cellular Effects of this compound

The elevation of intracellular NADH by this compound triggers a cascade of downstream effects, primarily impacting cytoskeletal organization and angiogenesis.

Impact on the Proteome and Cytoskeletal Reorganization

Proteomic analysis of HUVECs treated with this compound revealed differential expression of 20 proteins. Notably, several upregulated proteins are involved in protein processing within the endoplasmic reticulum. Of particular significance is the this compound-induced suppression of key cytoskeletal proteins:

-

Stathmin: A protein involved in regulating microtubule dynamics.

-

Lamin A/C: Intermediate filament proteins that maintain the structural integrity of the nucleus and are involved in chromatin organization and gene regulation.

The suppression of stathmin and lamin A/C expression has been validated by RT-PCR and immunoblotting following this compound treatment, a finding that is consistent with the effects of ENOX1 knockdown via RNA interference[1]. This disruption of cytoskeletal components is hypothesized to contribute to the anti-angiogenic effects of this compound.

Inhibition of Angiogenesis

By altering cytoskeletal dynamics and other cellular processes, this compound effectively inhibits angiogenesis. This has been demonstrated through the impairment of endothelial cell tubule formation and the suppression of tumor-mediated neo-angiogenesis[1].

Radiosensitization of Tumor Vasculature

An important therapeutic implication of this compound is its ability to radiosensitize tumor vasculature. This effect is linked to an enhancement of apoptosis in endothelial cells following irradiation in the presence of the compound[1].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action, from ENOX1 inhibition to the downstream effects on the cytoskeleton and angiogenesis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of this compound research.

Measurement of Intracellular NADH Levels

Principle: The autofluorescence of NADH can be measured to determine its relative intracellular concentration. Alternatively, more quantitative enzymatic cycling assays or mass spectrometry-based methods can be employed.

Protocol: Fluorescence-Based Assay

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs) in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Fluorescence Measurement: Measure NADH autofluorescence using a fluorescence microscope or plate reader with excitation typically around 340 nm and emission around 460 nm.

-

Data Analysis: Quantify the fluorescence intensity and normalize to cell number or protein concentration. Compare the fluorescence of this compound-treated cells to control cells to determine the fold-change in NADH levels.

Protocol: Enzymatic Cycling Assay

-

Cell Lysis and Extraction: Lyse cells and extract NAD+/NADH. Specific extraction procedures are required to preserve the stability of either the oxidized or reduced form.

-

Cycling Reaction: In the presence of excess enzyme (e.g., alcohol dehydrogenase) and substrate, NADH is oxidized to NAD+, which is then reduced back to NADH by a second enzyme system, creating a cycle. This results in the accumulation of a product that can be measured colorimetrically or fluorometrically.

-

Quantification: Generate a standard curve with known concentrations of NADH to determine the absolute concentration in the samples.

Western Blotting for Cytoskeletal Proteins

Principle: To detect and quantify the expression levels of specific proteins like stathmin and lamin A/C.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for stathmin, lamin A/C, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vitro Angiogenesis (Tube Formation) Assay

Principle: To assess the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

-

Matrigel Coating: Coat the wells of a plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of this compound or vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for tube formation (typically several hours).

-

Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound.

Caption: A typical experimental workflow for this compound studies.

Conclusion and Future Directions

This compound presents a promising anti-cancer strategy through its targeted inhibition of ENOX1 and subsequent elevation of intracellular NADH. The current body of research, primarily in endothelial cells, strongly suggests that this leads to the disruption of cytoskeletal integrity and a potent anti-angiogenic effect. Furthermore, its ability to radiosensitize the tumor vasculature opens avenues for combination therapies.

Future research should focus on:

-

Cancer Cell-Specific Effects: Conducting comprehensive studies to quantify the dose- and time-dependent effects of this compound on NADH levels in a panel of cancer cell lines.

-

Detailed Pathway Elucidation: Further investigating the precise molecular mechanisms that link elevated NADH to the observed changes in cytoskeletal proteins and angiogenic signaling.

-

In Vivo Efficacy: Expanding in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in various cancer models, both as a monotherapy and in combination with radiation and other standard-of-care treatments.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be more thoroughly understood and potentially translated into clinical applications.

References

VJ115: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel ENOX1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel chemical entity VJ115, identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. This compound is a potent small-molecule inhibitor of Ecto-NOX Disulfide-Thiol Exchanger 1 (ENOX1), a plasma membrane NADH oxidase. By inhibiting ENOX1, this compound disrupts cellular NADH homeostasis, leading to significant antiangiogenic effects. This guide details the discovery rationale, a representative chemical synthesis protocol, key experimental methodologies for its biological characterization, and a summary of its known quantitative effects. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic agents, particularly in oncology.

Discovery and Rationale

Targeting the tumor vasculature is a clinically validated strategy for cancer therapy. The growth of solid tumors is dependent on neovascularization, a process largely driven by angiogenesis.[1] The enzyme ENOX1, a constitutively expressed NADH oxidase found on the surface of endothelial cells, plays a crucial role in regulating intracellular NADH levels and supporting processes essential for angiogenesis, such as endothelial cell migration and tubule formation.[1][2]

This compound was identified through a chemistry-driven drug discovery screen aimed at identifying novel compounds that inhibit these critical angiogenic processes.[3] Its discovery was based on the hypothesis that inhibiting ENOX1 would disrupt the metabolic processes supporting endothelial cell morphogenesis, thereby suppressing tumor-mediated neovascularization.[1][2] this compound not only inhibits endothelial cell tubule formation but also acts as a radiosensitizer for the tumor microvasculature, making it a compound of significant interest for combination cancer therapies.[1][2]

Chemical Synthesis

The synthesis of this compound, a (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivative, is achieved through a multi-step process. The core structure is assembled via an aldol condensation reaction between an N-benzylated indole-3-carboxaldehyde and a quinuclidinone, followed by stereoselective reduction. While the exact protocol for this compound is noted to have been performed by Drs. V.J. Sonar and Y.T.R. Reddy, a representative synthesis based on closely related analogs is provided below.[4][5]

Representative Synthetic Protocol

Step 1: Synthesis of (Z)-2-(1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one

-

To a solution of N-benzylindole-3-carboxaldehyde (1 mmol) and 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) hydrochloride (1.2 mmol) in methanol, add a catalytic amount of a suitable base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired (Z)-2-(1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one.[5]

Step 2: Reduction to (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol (this compound)

-

Dissolve the ketone intermediate (1 mmol) from Step 1 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting racemic alcohol by column chromatography or recrystallization to obtain this compound.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The following tables summarize the available data.

| Table 1: In Vitro Enzymatic Activity | |

| Target | Assay Type |

| ENOX1 | NADH Oxidase Activity |

| Table 2: Cell-Based Assay Parameters | | | :--- | :--- | :--- | | Assay Type | Cell Line | Concentration Used | Observed Effect | | Endothelial Tubule Formation | HUVEC | 50 µM | Inhibition of tubule-like structures | | Proteomics Profiling | HUVEC | 50 µM | Altered expression of cytoskeleton-remodeling proteins | | Cell Migration (Scratch Assay) | HUVEC | 10 µM | Potent inhibition of cell migration |

| Table 3: In Vivo Model Parameters | | | :--- | :--- | :--- | | Model Organism | Assay Type | Concentration Used | Observed Effect | | Zebrafish (Tg(fli1:eGFP)) | Vasculogenesis | 50 µM | Suppression of vascular development and impaired circulation |

Key Experimental Protocols

ENOX1 NADH Oxidase Activity Assay (Representative Protocol)

This assay measures the NADH oxidase activity of ENOX1 by monitoring the decrease in NADH fluorescence or absorbance over time.

-

Reagents and Materials:

-

Purified or recombinant ENOX1 enzyme.

-

NADH Oxidase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

NADH stock solution (e.g., 10 mM in assay buffer).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplate (black for fluorescence, clear for absorbance).

-

Microplate reader with fluorescence (Ex/Em = 340/460 nm) or absorbance (340 nm) capabilities.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

-

In each well of the microplate, add the diluted this compound or vehicle control.

-

Add the ENOX1 enzyme solution to each well to a final concentration optimized for signal detection.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

-

Immediately begin kinetic measurement of fluorescence or absorbance at 340 nm every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[6][7]

-

Endothelial Cell Tubule Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium (EGM).

-

Basement Membrane Extract (BME), such as Matrigel.

-

This compound stock solution in DMSO.

-

96-well cell culture plate.

-

-

Procedure:

-

Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in EGM at a density of 2-3 x 10⁵ cells/mL.

-

Prepare treatment media by diluting this compound to the desired final concentration (e.g., 50 µM) in EGM. Include a vehicle control (DMSO).

-

Add 100 µL of the HUVEC suspension to each BME-coated well.

-

Immediately add 100 µL of the treatment media to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Visualize and photograph the formation of tubule-like networks using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

-

Western Blot for Cytoskeletal Proteins

This protocol is for detecting changes in the expression of stathmin and lamin A/C proteins in HUVECs following this compound treatment, as identified by proteomics.[1]

-

Cell Lysis and Protein Quantification:

-

Culture HUVECs to ~80% confluency and treat with 50 µM this compound or vehicle control for a specified time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-12% polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-stathmin, rabbit anti-lamin A/C). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying changes in the mRNA expression of STMN1 (stathmin) and LMNA (lamin A/C) in HUVECs.[1]

-

RNA Extraction and cDNA Synthesis:

-

Treat HUVECs with 50 µM this compound or vehicle control as described for the Western blot.

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare the PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (STMN1 or LMNA) and a housekeeping gene (GAPDH or ACTB), and the diluted cDNA template.

-

Example Primer Targets:

-

STMN1 (Stathmin 1)

-

LMNA (Lamin A/C)

-

GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)

-

-

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control, normalized to the housekeeping gene.[10][11]

-

Visualized Mechanisms and Workflows

This compound Signaling Pathway

Caption: this compound inhibits ENOX1, leading to increased NADH and altered cytoskeletal protein expression, which suppresses angiogenesis.

Zebrafish Vasculogenesis Assay Workflow

Caption: Workflow for assessing the in vivo antiangiogenic effect of this compound using a zebrafish embryo model.

Proteomics Experimental Design

Caption: Logical workflow for the proteomics experiment to identify protein expression changes in HUVECs after this compound exposure.

References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. researchgate.net [researchgate.net]

- 6. biogot.com [biogot.com]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Expression of Nuclear Lamin Proteins in Endothelial Cells is Sensitive to Cell Passage and Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

VJ115: A Novel ENOX1 Inhibitor for Antiangiogenic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antiangiogenic compound VJ115, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. This compound targets the ecto-NOX disulfide-thiol exchanger 1 (ENOX1), an enzyme implicated in angiogenesis and the tumor response to therapy.

Introduction to this compound

This compound, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a small molecule inhibitor of ENOX1.[1][2] ENOX1 is a copper-binding protein located on the outer surface of the plasma membrane that exhibits NADH oxidase activity.[3] By targeting ENOX1, this compound disrupts critical cellular processes required for the formation of new blood vessels, a hallmark of solid tumor growth.[1][3] This compound not only exhibits direct antiangiogenic effects but has also been shown to radiosensitize tumor vasculature, suggesting its potential use in combination with radiation therapy.[3][4]

Mechanism of Action

This compound exerts its antiangiogenic effects by inhibiting the NADH oxidase activity of ENOX1.[1] This inhibition leads to a significant elevation of intracellular NADH levels.[3][5] The altered NADH/NAD+ balance subsequently impacts the expression of key proteins involved in the dynamic regulation of the cytoskeleton, such as stathmin and lamin A/C.[1][3] The disruption of cytoskeletal reorganization in endothelial cells impairs their ability to migrate and form the three-dimensional tubular structures necessary for neovascularization.[1][5]

Signaling Pathway Diagram

References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Enox1 in tumor stroma increases the efficacy of fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Safety Profile of VJ115: An ENOX1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Dated: November 18, 2025

Abstract

This technical guide provides a summary of the preliminary studies on the toxicity and mechanism of action of VJ115, a novel antiangiogenic agent. This compound, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, functions as a small molecule inhibitor of the NADH oxidase ENOX1.[1][2] This document collates the currently available public data on its biochemical activity, effects on endothelial cells, and its potential as a radiosensitizer. While comprehensive toxicological data remains limited in the public domain, this guide aims to provide a foundational understanding for research and drug development professionals.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for any experimental design. The table below summarizes the key identifiers and characteristics of the molecule.

| Property | Value | Reference |

| IUPAC Name | (2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | [2] |

| Molecular Formula | C23H24N2O | [2] |

| Molecular Weight | 344.45 g/mol | [2] |

| CAS Number | 929256-79-1 | [2] |

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism of action is the inhibition of ENOX1, a cell surface NADH oxidase.[1] This inhibition leads to an increase in intracellular NADH levels, impacting cellular processes that are dependent on the NAD+/NADH ratio.[1][3]

Enzymatic Inhibition

| Target | Metric | Value | Cell Line/System |

| ENOX1 | IC50 | 10 µM | in vitro enzymatic assay |

Note: Further details on the specific assay conditions were not available in the reviewed literature.

Signaling Pathway

The inhibition of ENOX1 by this compound initiates a cascade of events that ultimately affect cytoskeletal organization and cellular response to radiation.

Preclinical Studies

In Vitro Studies

Preliminary in vitro studies have focused on the effects of this compound on endothelial cells, given its antiangiogenic potential.

| Assay Type | Cell Line | Observed Effect |

| Proteomics Profiling | Endothelial Cells | Altered expression of proteins involved in cytoskeletal reorganization, including suppression of stathmin and lamin A/C.[1] |

| Tubule Formation Assay | Endothelial Cells | Inhibition of endothelial cell tubule formation.[1] |

| Radiosensitization | Proliferating Endothelial Cells | Enhanced apoptosis following irradiation.[2] |

In Vivo Studies

A pharmacokinetic study of this compound was conducted in Sprague-Dawley rats.[4]

| Parameter | Route | Dose | Value |

| Cmax | Oral | 20 mg/kg | 1,710 +/- 503 ng/ml |

| Bioavailability | Oral vs. IV | 20 mg/kg (oral), 1 mg/kg (IV) | 6.2% |

Note: No toxicity data such as LD50 (Lethal Dose, 50%) was reported in the reviewed literature.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature. Specific parameters may need optimization.

Proteomics Profiling of Endothelial Cells

This protocol outlines a general workflow for analyzing protein expression changes in endothelial cells upon treatment with this compound.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a predetermined concentration of this compound (e.g., 50 µM) and a vehicle control for a specified duration.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

-

Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: The mass spectrometry data is processed to identify and quantify proteins. Statistical analysis is performed to identify proteins that are differentially expressed between the this compound-treated and control groups.

-

Validation: Changes in the expression of key proteins of interest (e.g., stathmin, lamin A/C) are validated by methods such as RT-PCR and immunoblotting.[1]

RT-PCR for Gene Expression Analysis

-

RNA Extraction: Following cell treatment as described above, total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., STMN1, LMNA, LMNB1) and a reference gene. The relative expression of the target genes is calculated.

Immunoblotting

-

Protein Extraction and Quantification: As described in the proteomics protocol.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest, followed by incubation with a secondary antibody conjugated to a detectable marker.

-

Detection: The protein bands are visualized and quantified using an appropriate detection system.

Summary and Future Directions

The available data suggests that this compound is a potent inhibitor of ENOX1 with antiangiogenic and radiosensitizing properties. Its mechanism of action involves the modulation of intracellular NADH levels and subsequent effects on the expression of cytoskeletal proteins.

However, a comprehensive toxicological assessment is currently lacking in the public literature. To advance the development of this compound, future studies should focus on:

-

In vitro cytotoxicity: Determining the CC50 (half-maximal cytotoxic concentration) in a panel of cancerous and non-cancerous cell lines.

-

In vivo toxicology: Conducting formal acute and chronic toxicity studies in animal models to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

-

Genotoxicity and mutagenicity assays.

-

Safety pharmacology studies.

This information is critical for establishing a complete safety profile and for guiding the design of future clinical trials.

References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|ENOX1 Inhibitor [benchchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed [pubmed.ncbi.nlm.nih.gov]

VJ115: A Novel ENOX1 Inhibitor Reshaping the Tumor Microenvironment by Disrupting Angiogenesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VJ115 is a novel small molecule inhibitor of the ecto-NADH oxidase 1 (ENOX1), a key enzyme implicated in tumor angiogenesis and radioresistance. By targeting ENOX1, this compound disrupts the delicate balance of the tumor microenvironment (TME), primarily by impeding the formation of new blood vessels that tumors rely on for growth and survival. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways.

Introduction: The Tumor Microenvironment and the Role of Angiogenesis

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and a network of blood vessels. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor progression, providing tumors with essential nutrients and oxygen and facilitating metastatic spread. Targeting tumor angiogenesis has therefore become a cornerstone of modern cancer therapy.

This compound emerges as a promising antiangiogenic agent with a unique mechanism of action centered on the inhibition of ENOX1. This guide delves into the scientific underpinnings of this compound's activity and its potential as a therapeutic agent.

Mechanism of Action: this compound and the Inhibition of ENOX1

This compound's primary molecular target is ENOX1, a cell surface NADH oxidase that plays a crucial role in maintaining cellular redox balance and promoting endothelial cell migration and proliferation.

ENOX1 Inhibition and Altered Redox Homeostasis

This compound inhibits the NADH oxidase activity of ENOX1, leading to a significant increase in intracellular NADH levels. This disruption of the cellular redox state is a key initiating event in the downstream effects of this compound.

Impact on the Endothelial Cell Cytoskeleton

The altered redox environment induced by this compound has profound effects on the endothelial cell cytoskeleton, which is critical for cell motility and the formation of tubular structures. Proteomic analyses have revealed that this compound treatment leads to the downregulation of key cytoskeletal proteins, including stathmin and lamin A/C.[1]

-

Stathmin: A protein that regulates microtubule dynamics. Its downregulation impairs the remodeling of the microtubule network necessary for cell migration.

-

Lamin A/C: Intermediate filament proteins that provide structural support to the nucleus and are involved in chromatin organization and gene regulation. Their suppression may affect endothelial cell integrity and function.

This disruption of the cytoskeleton ultimately inhibits endothelial cell tubule formation, a critical step in angiogenesis.[1]

Radiosensitization of the Tumor Vasculature

Beyond its antiangiogenic properties, this compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy. By inhibiting ENOX1, this compound increases the susceptibility of tumor endothelial cells to radiation-induced damage, leading to enhanced apoptosis of the tumor vasculature.[1]

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound, particularly in combination with radiotherapy, have been quantified in preclinical studies.

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| HT-29 human colorectal cancer xenografts in mice | DMSO + 2 Gy x-rays (4 consecutive days) + 30 Gy top-up | 90-day survival | 40% | [2][3] |

| HT-29 human colorectal cancer xenografts in mice | 40 mg/kg this compound + 2 Gy x-rays (4 consecutive days) + 30 Gy top-up | 90-day survival | 80% | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Control (0 µM this compound) | NADH Fluorescence (arbitrary units) | ~100 | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM this compound (6 hours) | NADH Fluorescence (arbitrary units) | ~150 | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits ENOX1, leading to increased NADH and downregulation of cytoskeletal proteins, which in turn inhibits angiogenesis and promotes radiosensitization.

In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo HT-29 xenograft study combining this compound and radiotherapy.

Experimental Protocols

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in Endothelial Cell Growth Medium (EGM-2) and used for in vitro angiogenesis and proteomics studies.

-

HT-29 Human Colorectal Carcinoma Cells: Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. These cells are known to not express ENOX1.[2][3]

In Vitro Endothelial Cell Tube Formation Assay

-

Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated plate in EGM-2 medium.

-

Treat the cells with this compound (e.g., 50 µM) or vehicle control.

-

Incubate at 37°C and monitor tube formation at various time points (e.g., 2, 4, 6, and 8 hours) using a phase-contrast microscope.

-

Quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

In Vivo HT-29 Xenograft Model

-

Subcutaneously implant 2 x 10^6 HT-29 cells into the hind limbs of athymic nude mice.[2][3]

-

Allow tumors to reach a volume of approximately 150 mm³.[2][3]

-

Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

-

Administer this compound (40 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 consecutive days).[2][3][4]

-

Irradiate tumors with a specified dose of X-rays (e.g., 2 Gy) 30 minutes after each this compound or vehicle injection.[2][3][4]

-

On the day following the final treatment, a 'top-up' dose of radiation (e.g., 30 Gy) can be administered to amplify the effects of the fractionated radiotherapy.[2][3][4]

-

Monitor tumor volume and mouse survival over a prolonged period (e.g., 90 days).

Immunohistochemistry (IHC)

-

Excise and fix tumors in 10% neutral buffered formalin.

-

Embed tumors in paraffin and section them.

-

Perform antigen retrieval using a citrate-based buffer.

-

Block non-specific antibody binding with a suitable blocking solution.

-

Incubate sections with primary antibodies against target proteins (e.g., ENOX1, VE-Cadherin).[2][3][4]

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Image sections using a confocal microscope.

2D-Difference Gel Electrophoresis (2D-DIGE) Proteomics

-

Culture HUVECs and treat with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 2 or 6 hours).

-

Lyse cells and quantify protein concentration.

-

Label protein extracts from control and treated samples with different CyDye DIGE fluors (e.g., Cy3 and Cy5). A pooled internal standard labeled with a third dye (e.g., Cy2) is also prepared.

-

Mix the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE.

-

Scan the gel at different wavelengths to visualize the protein spots from each sample.

-

Use specialized software to analyze the gel images, quantify protein spot intensities, and identify differentially expressed proteins.

-

Excise protein spots of interest from a preparative gel, digest with trypsin, and identify the proteins by mass spectrometry.

Impact on the Broader Tumor Microenvironment: A Knowledge Gap

While the effects of this compound on the tumor vasculature are well-documented, its impact on other critical components of the TME, such as immune cells and stromal fibroblasts, remains largely unexplored.

-

Tumor-Associated Macrophages (TAMs): These are abundant immune cells in the TME that can exist in either a pro-inflammatory (M1) or anti-inflammatory, pro-tumoral (M2) state. The influence of this compound on TAM polarization and function is currently unknown.

-

Cancer-Associated Fibroblasts (CAFs): CAFs are key players in ECM remodeling, secreting factors that promote tumor growth, invasion, and angiogenesis. The effect of this compound on CAF activity and their interaction with cancer and endothelial cells has not been investigated.

-

Extracellular Matrix (ECM): The ECM provides structural support and biochemical cues that influence cell behavior. How this compound-mediated changes in endothelial cells might indirectly alter the ECM composition and organization is an area for future research.

Further investigation into these areas will provide a more complete understanding of this compound's therapeutic potential and may reveal opportunities for novel combination therapies that target multiple facets of the tumor microenvironment.

Conclusion

This compound represents a novel and promising antiangiogenic agent that targets ENOX1 to disrupt endothelial cell function and enhance the efficacy of radiotherapy. Its well-defined mechanism of action, centered on the modulation of cellular redox status and cytoskeletal protein expression, provides a strong rationale for its continued development. While its impact on the tumor vasculature is significant, future research should focus on elucidating its effects on the broader tumor microenvironment to unlock its full therapeutic potential in the fight against cancer.

References

- 1. The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Enox1 in tumor stroma increases the efficacy of fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

VJ115: A Technical Guide to Solubility and Stability for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability of VJ115, a potent small-molecule inhibitor of ENOX1 (ecto-NOX disulfide-thiol exchanger 1). Understanding these parameters is critical for the design and interpretation of reliable in vitro assays. This document offers a summary of available data, detailed experimental protocols for in-house validation, and visualizations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the currently available quantitative data regarding the solubility and stability of this compound. Researchers are encouraged to use the provided protocols to determine precise values under their specific experimental conditions.

Table 1: Solubility of this compound

| Solvent | Concentration | Temperature | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Not Specified | Vendor Data |

| Water | Insoluble | Not Specified | Not Specified | Vendor Data |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data Not Available | - | - | - |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data Not Available | - | - | - |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration | Notes | Source |

| Solid Powder | -20°C | >5 years | Dry, dark conditions | Vendor Data[1] |

| Solid Powder | 0 - 4°C | Days to weeks | Dry, dark conditions | Vendor Data[1] |

| In DMSO | -20°C | Long term (months to years) | Aliquot to avoid freeze-thaw cycles | Vendor Data[1] |

| In Cell Culture Media | 37°C | Data Not Available | Half-life not determined | - |

Mechanism of Action and Signaling Pathway

This compound is a novel chemical entity that functions as an inhibitor of the NADH oxidase activity of ENOX1.[2][3][4] By inhibiting ENOX1, this compound disrupts the oxidation of NADH to NAD+, leading to an increase in the intracellular NADH/NAD+ ratio.[1] This alteration in the cellular redox state has significant downstream effects, particularly in endothelial cells, impacting angiogenesis and cellular structure.

Proteomic and transcriptomic analyses have revealed that this compound-mediated inhibition of ENOX1 leads to the downregulation of key proteins involved in cytoskeletal organization, notably stathmin and lamin A/C.[1][2] Stathmin is a microtubule-destabilizing protein, and its suppression can lead to alterations in microtubule dynamics. Lamin A/C are components of the nuclear lamina, crucial for maintaining nuclear shape and organizing chromatin. The impact of this compound on these proteins provides a mechanistic link between ENOX1 activity, cellular NADH levels, and the regulation of angiogenesis and cytoskeletal integrity.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

Methodological & Application

VJ115 Protocol for HUVEC Tubule Formation Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tubule formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a cornerstone model for studying angiogenesis. This assay allows for the assessment of compounds that may inhibit or stimulate the formation of capillary-like structures. VJ115 is a novel small molecule inhibitor of the NADH oxidase ENOX1 (Ecto-NOX disulfide-thiol exchanger 1).[1][2] Inhibition of ENOX1 by this compound has been shown to disrupt angiogenesis, making it a compound of interest for cancer therapy research.[1][2] These application notes provide a detailed protocol for utilizing this compound in a HUVEC tubule formation assay, along with information on its mechanism of action and expected outcomes.

Mechanism of Action: this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting ENOX1, a cell surface NADH oxidase that plays a role in regulating cellular NADH levels.[1][2] The binding of this compound to ENOX1 inhibits its enzymatic activity, leading to an increase in the intracellular concentration of NADH. This alteration in the cellular redox state impacts the expression of key proteins involved in cytoskeletal dynamics, which are essential for cell migration and tubule formation. Specifically, treatment with this compound has been shown to decrease the expression of stathmin and lamin A/C, proteins critical for cytoskeletal reorganization.[2] The disruption of these processes ultimately leads to the inhibition of endothelial cell tube formation.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables present representative quantitative data on the effect of this compound on HUVEC tubule formation. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The data below is illustrative of expected results based on the known activity of this compound.

Table 1: Dose-Response Effect of this compound on HUVEC Tubule Formation

| This compound Concentration (µM) | Average Tubule Length (µm) | Number of Branch Points | Total Tube Area (µm²) |

| 0 (Vehicle Control) | 15,000 ± 1,200 | 85 ± 10 | 1,800,000 ± 150,000 |

| 10 | 11,500 ± 950 | 60 ± 8 | 1,350,000 ± 110,000 |

| 25 | 7,200 ± 600 | 35 ± 5 | 850,000 ± 70,000 |

| 50 | 3,100 ± 250 | 12 ± 3 | 370,000 ± 30,000 |

| 100 | 1,500 ± 120 | 5 ± 2 | 180,000 ± 15,000 |

Data are represented as mean ± standard deviation from a representative experiment.

Table 2: Time-Course Effect of 50 µM this compound on HUVEC Tubule Formation

| Incubation Time (hours) | Average Tubule Length (µm) | Number of Branch Points | Total Tube Area (µm²) |

| 2 | 8,500 ± 700 | 40 ± 5 | 980,000 ± 80,000 |

| 4 | 5,200 ± 450 | 20 ± 4 | 600,000 ± 50,000 |

| 6 | 3,100 ± 250 | 12 ± 3 | 370,000 ± 30,000 |

| 8 | 2,000 ± 180 | 8 ± 2 | 240,000 ± 20,000 |

| 12 | 1,200 ± 100 | 4 ± 1 | 150,000 ± 12,000 |

Data are represented as mean ± standard deviation from a representative experiment.

Experimental Protocols

HUVEC Tubule Formation Assay with this compound

This protocol outlines the steps to assess the anti-angiogenic potential of this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with imaging capabilities

Protocol:

-

Cell Culture:

-

Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Use cells between passages 2 and 6 for optimal results.

-

Cells should be approximately 80-90% confluent before starting the assay.

-

-

Preparation of Basement Membrane Matrix Plates:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate.

-

Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Seeding and this compound Treatment:

-

Harvest HUVECs using Trypsin-EDTA and neutralize with growth medium.

-

Centrifuge the cells and resuspend the pellet in a serum-free or low-serum medium.

-

Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the same medium. A vehicle control (e.g., DMSO) should be included.

-

Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well of the solidified basement membrane matrix plate.

-

Immediately add the desired concentration of this compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but significant tubule formation is typically observed between 6 and 12 hours.

-

-

Visualization and Imaging:

-

After incubation, carefully remove the medium from the wells.

-

For fluorescent imaging, stain the cells with Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.

-

Wash the wells gently with PBS.

-

Capture images of the tubule network using an inverted microscope.

-

-

Quantitative Analysis:

-

Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Quantify parameters such as total tubule length, number of branch points, and total tube area.

-

Visualizations

This compound Signaling Pathway in HUVECs

References

Application Notes and Protocols for In Vivo Administration of VJ115 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJ115 is a novel small molecule inhibitor of the NADH oxidase ENOX1 (Ecto-NOX disulfide-thiol exchanger 1).[1][2] By inhibiting ENOX1, this compound disrupts cellular NADH homeostasis, leading to anti-angiogenic effects and radiosensitization of tumor vasculature.[1][2][3][4] These properties make this compound a promising candidate for cancer therapy, particularly in combination with radiotherapy. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on preclinical research, to facilitate further investigation into its therapeutic potential.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of ENOX1, an NADH oxidase. This inhibition leads to an increase in intracellular NADH levels.[1] The subsequent disruption of the cellular redox state impacts downstream signaling pathways involved in cytoskeletal organization and angiogenesis.[1][2] Specifically, this compound has been shown to suppress the expression of proteins critical for cytoskeletal remodeling, such as stathmin and lamin A/C.[1][2] The culmination of these effects is the inhibition of endothelial cell tubule formation and a reduction in tumor-mediated neo-angiogenesis.[1][2] Furthermore, the inhibition of ENOX1 by this compound enhances apoptosis in endothelial cells, particularly in the context of radiation therapy, thereby radiosensitizing the tumor microvasculature.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below. This compound inhibits the NADH oxidase activity of ENOX1, leading to an accumulation of intracellular NADH. This altered redox state is hypothesized to downregulate the expression of key cytoskeletal proteins like stathmin and lamin A/C, ultimately impairing endothelial cell migration and tubule formation, which are critical processes in angiogenesis.

Figure 1: Proposed signaling pathway of this compound in inhibiting angiogenesis.

Experimental Protocols

In Vivo Tumor Growth Inhibition and Radiosensitization

This protocol describes the administration of this compound in a xenograft mouse model to assess its anti-tumor efficacy, both as a monotherapy and in combination with radiotherapy.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Human tumor cells (e.g., HT-29 human colon adenocarcinoma cells)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Standard cell culture reagents

-

Calipers for tumor measurement

-

X-ray source for irradiation

Experimental Workflow:

Figure 2: Experimental workflow for in vivo this compound administration.

Procedure:

-

Cell Culture and Implantation:

-

Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

-

Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:

-

Group 1: Vehicle control (DMSO)

-

Group 2: this compound alone

-

Group 3: Vehicle + Radiation

-

Group 4: this compound + Radiation

-

-

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for a 40 mg/kg dose. The final DMSO concentration should be minimized.

-

Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection daily for four consecutive days.[3]

-

-

Radiotherapy:

-

Thirty minutes after each this compound or vehicle injection, irradiate the tumors of mice in Groups 3 and 4 with a single dose of 2 Gy.[3]

-

Shield the rest of the mouse's body to minimize radiation exposure.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

On day 5, a subset of mice can be euthanized for endpoint analysis.[3] Tumors should be excised for immunohistochemical analysis of microvessel density (e.g., using CD31 staining) and hypoxia (e.g., using pimonidazole staining).[3]

-

For survival studies, monitor the mice until tumors reach a predetermined endpoint (e.g., 1000 mm³) or signs of morbidity appear.

-

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described protocols.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Change in Body Weight (%) |

| Vehicle Control | N/A | ||

| This compound (40 mg/kg) | |||

| Vehicle + RT (2 Gy) | |||

| This compound + RT (2 Gy) |

Table 2: Pharmacodynamic Effects of this compound on Tumor Microenvironment

| Treatment Group | Microvessel Density (vessels/mm²) | Hypoxic Fraction (%) | Apoptotic Index (%) |

| Vehicle Control | |||

| This compound (40 mg/kg) | |||

| Vehicle + RT (2 Gy) | |||

| This compound + RT (2 Gy) |

Table 3: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

| Parameter | Value |

| Dose (mg/kg) | 40 |

| Route of Administration | Intraperitoneal (i.p.) |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng*h/mL) | Data not available |

| Half-life (t½) (h) | Data not available |

| Bioavailability (%) | Data not available |

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the in vivo evaluation of this compound in mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this promising ENOX1 inhibitor. It is recommended that initial studies include a full pharmacokinetic and toxicology assessment to establish the optimal and safe dosing regimen for different mouse strains and tumor models.

References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Enox1 in tumor stroma increases the efficacy of fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring NADH Changes After VJ115 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJ115 is a novel antiangiogenic agent that functions by inhibiting the ecto-nicotinamide adenine dinucleotide (NADH) oxidase ENOX1.[1][2] ENOX1 is a cell surface enzyme that oxidizes NADH, playing a role in regulating intracellular NADH levels.[1][3] Inhibition of ENOX1 by this compound leads to an accumulation of intracellular NADH, which has been linked to downstream effects on cytoskeletal reorganization and the inhibition of angiogenesis.[1][3] Accurate measurement of these this compound-induced changes in NADH is critical for understanding its mechanism of action and for the development of related therapeutic strategies.

Nicotinamide adenine dinucleotide (NAD) exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). This pair, known as a redox couple, is fundamental to cellular metabolism.[4] NADH acts as a primary electron carrier in cellular respiration, and the ratio of NAD+ to NADH is a key indicator of the cell's metabolic state.

This document provides detailed protocols for several established methods to quantify intracellular NADH levels and the NAD+/NADH ratio following treatment with this compound. The described methods range from plate reader-based assays suitable for higher throughput screening to advanced microscopy and mass spectrometry techniques for more detailed analysis.

Mechanism of Action: this compound and NADH

This compound specifically targets and inhibits the NADH oxidase activity of ENOX1.[1][2] This enzyme is located on the outer surface of the plasma membrane and is involved in the oxidation of cytosolic NADH.[5] By blocking this activity, this compound causes a significant increase in the intracellular concentration of NADH. This elevated NADH level is hypothesized to be a key event that triggers downstream signaling, impacting proteins involved in the reorganization of the cellular cytoskeleton, which is crucial for processes like cell migration and tube formation in angiogenesis.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative change in NADH levels after this compound treatment based on published data. Researchers can use this as a reference and for comparison with their own experimental results.

| Cell Type | Treatment | Method | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM this compound for 6 hours | In vivo multiphoton microscopy | 1.63-fold increase in NADH fluorescence | [1] |

Experimental Protocols

This section provides detailed protocols for cell culture and various methods to measure NADH levels.

Protocol 1: HUVEC Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell line for studying the effects of this compound.

Materials:

-

Cryopreserved HUVECs

-